SC-52012 SC-52012 HY-19163 is an orally active fibrinogen receptor antagonist, with antiplatelet activities.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007164
InChI: InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
Molecular Formula: C25H30N4O6
Molecular Weight: 482.5 g/mol

SC-52012

CAS No.:

VCID: VC0007164

Molecular Formula: C25H30N4O6

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

SC-52012 -

Description HY-19163 is an orally active fibrinogen receptor antagonist, with antiplatelet activities.
Product Name SC-52012
Molecular Formula C25H30N4O6
Molecular Weight 482.5 g/mol
IUPAC Name (3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1
Standard InChIKey VUUBSMRWDWDDPT-PMACEKPBSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
Synonyms 5-(4-amidinophenyl)pentanoyl-Asp-Phe
5-(4-amidinophenyl)pentanoyl-aspartyl-phenylalanine
SC 52012
SC-52012
Reference [1]. Zablocki JA, et al. A novel series of orally active antiplatelet agents. Bioorg Med Chem. 1995 May;3(5):539-51.
PubChem Compound 9805266
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator